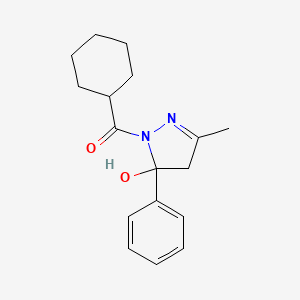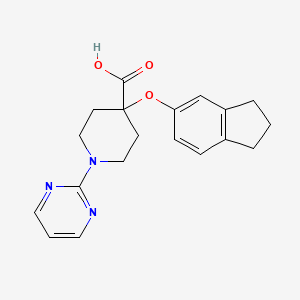![molecular formula C19H24N6O2 B5400549 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane, also known as MPOD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, neurodegenerative diseases, and inflammation.
作用机制
The mechanism of action of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane is not fully understood. However, studies have shown that 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane works by inhibiting various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane also activates the p53 pathway, which plays a crucial role in inducing apoptosis in cancer cells.
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has also been shown to modulate various neurotransmitter systems involved in neurodegenerative diseases, such as the cholinergic and dopaminergic systems. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane's neuroprotective effects are thought to be due to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane inhibits cancer cell growth and induces apoptosis. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has also been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane in lab experiments is its potent anti-cancer and neuroprotective activity. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane research. One area of interest is the development of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane analogs with improved solubility and bioavailability. Another area of research is the investigation of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane's potential use in combination with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane and its potential use in other disease areas.
合成方法
The synthesis of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane involves the reaction between 6-morpholin-4-ylpyridin-3-amine and 4-(2-aminoethyl)pyrimidine-2,6-dione in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps that involve the formation of a diazepane ring and the introduction of a pyridine and pyrimidine moiety.
科学研究应用
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has shown potential in various areas of scientific research. One of the significant applications of 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane is in cancer treatment. Studies have shown that 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
属性
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c26-18(16-3-4-17(22-15-16)23-11-13-27-14-12-23)24-7-2-8-25(10-9-24)19-20-5-1-6-21-19/h1,3-6,15H,2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGGUXXILTITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)N3CCOCC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)


![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)
